molecular formula C12H13N B8697999 6,7,8,9-Tetrahydro-1H-benzo[g]indole CAS No. 67720-26-7

6,7,8,9-Tetrahydro-1H-benzo[g]indole

Cat. No.: B8697999
CAS No.: 67720-26-7
M. Wt: 171.24 g/mol
InChI Key: VOGFQCWPTBIAFM-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-1H-benzo[g]indole is a partially hydrogenated heterocyclic compound featuring a fused indole system with a six-membered saturated ring. This structural motif confers unique physicochemical properties, such as reduced aromaticity compared to fully unsaturated indoles, which may enhance stability and modulate reactivity.

Properties

CAS No.

67720-26-7

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

6,7,8,9-tetrahydro-1H-benzo[g]indole

InChI

InChI=1S/C12H13N/c1-2-4-11-9(3-1)5-6-10-7-8-13-12(10)11/h5-8,13H,1-4H2

InChI Key

VOGFQCWPTBIAFM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC3=C2NC=C3

Origin of Product

United States

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a foundational element for synthesizing more complex indole derivatives. Its unique structure allows chemists to create various functionalized compounds that are valuable in organic synthesis.
  • Table 1: Comparison of Indole Derivatives
Compound NameStructural FeaturesApplications
6,7,8,9-Tetrahydro-1H-benzo[g]indoleTetrahydro structure with benzo fusionOrganic synthesis
Indole-2,3-dioneSimilar structure but different reactivityAntimicrobial properties
6,7,8,9-Tetrahydro-1H-benzo[f]indoleSlight structural variationsPotential pharmacological uses

Biology

  • Biological Activities : Indole derivatives are known for their diverse biological activities including antiviral, anticancer, and antimicrobial properties. The compound has been shown to interact with various enzymes and proteins, influencing their activity and function.
  • Cellular Effects : It modulates cell signaling pathways and gene expression. For example, it affects the activity of mitogen-activated protein kinases (MAPKs), which are crucial for cell proliferation and differentiation.

Medicine

  • Therapeutic Potential : Research has indicated that this compound and its derivatives may have significant therapeutic effects in treating cancer and infectious diseases. Studies have explored its interaction with cytochrome P450 enzymes involved in drug metabolism.
  • Case Study : A study demonstrated that derivatives of this compound exhibited potent anticancer activity against various cancer cell lines by inducing apoptosis through specific signaling pathways .

Industry

  • Material Development : The compound is utilized in the development of new materials and as a precursor for various industrial chemicals. Its unique properties make it suitable for applications in polymer science and materials engineering.

Comparison with Similar Compounds

Structural and Molecular Features

The following table summarizes key structural differences and similarities between 6,7,8,9-Tetrahydro-1H-benzo[g]indole and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Structural Features Key Properties/Applications
This compound Not specified C11H13N ~159.23 (calc.) Partially hydrogenated benzoindole core Likely intermediate in organic synthesis
5,6,7,8-Tetrahydro-4,9-dimethoxy-1H-benz[f]indole - C13H15NO2 217.27 (calc.) Methoxy substituents at positions 4 and 9 Studied for demethylation reactivity
4,5,6,7,8,9-Hexahydro-1H-Dicyclopenta[e,g]indole 130111-42-1 C13H16N2 200.28 (calc.) Two fused cyclopentane rings, hexahydro system High structural complexity
6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indole 25797-01-7 C11H12N2 172.23 Pyridine ring fused with tetrahydroindole Pharmaceutical intermediate
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole 2047-89-4 C12H15N 173.25 (calc.) Seven-membered saturated ring fused to indole Structural analog with 0.91 similarity

Key Observations :

  • Hydrogenation Degree : The number of saturated bonds (tetrahydro vs. hexahydro) significantly impacts ring strain and reactivity. For example, hexahydro systems (e.g., 130111-42-1) exhibit greater conformational flexibility but reduced aromatic stabilization .
  • Functional Groups : Methoxy-substituted analogs (e.g., 5,6,7,8-Tetrahydro-4,9-dimethoxy-1H-benz[f]indole) demonstrate enhanced susceptibility to demethylation reactions, enabling derivatization into dihydroxy or dioxo products .

Preparation Methods

Reaction Mechanism and Conditions

The cyclization of substituted arylhydrazines under high-temperature and high-pressure conditions is a classical approach to accessing benzo[g]indole frameworks. For instance, a patent by details the preparation of benz[e]indole analogs by reacting 2-naphthylhydrazine with isopropyl methyl ketone in an aqueous medium at 100–160°C under 50–150 bar pressure. This method leverages the stability of hydrazine derivatives in pressurized systems to drive cyclization, forming the indole core.

Key Optimization Parameters:

  • Temperature : Elevated temperatures (≥100°C) accelerate ring closure but require precise control to avoid decomposition.

  • Solvent System : Aqueous media enhance solubility of intermediates, while post-reaction purification with apolar solvents (e.g., hexane, cyclohexane) removes residual impurities.

  • Alkali Salts : Conversion to sodium or potassium salts improves solubility for subsequent functionalization.

Limitations:

  • High-pressure reactors limit scalability for industrial applications.

  • Low regioselectivity in polycyclic systems necessitates additional purification steps.

Ring-Opening Cyclization of Spirocyclopropanes

Substrate Scope and Functionalization

A 2017 study demonstrated the utility of cyclohexane-1,3-dione-2-spirocyclopropanes in synthesizing tetrahydroindol-4(5H)-ones, which are precursors to 6,7,8,9-tetrahydro-1H-benzo[g]indole. The spirocyclopropane undergoes regioselective ring-opening with primary amines, followed by oxidation to yield the indole structure.

Experimental Workflow:

  • Spirocyclopropane Synthesis : Cyclohexane-1,3-dione is treated with diazomethane to form the spirocyclic intermediate.

  • Amine-Mediated Ring Opening : Primary amines (e.g., methylamine) induce cyclopropane cleavage, generating a tetrahydroindolone scaffold.

  • Oxidation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ oxidizes the intermediate to the aromatic indole.

Yields and Selectivity:

  • Electrophilic Alkylation : Achieves 5- and 7-substituted indoles with >75% yield.

  • Nucleophilic Alkylation : Enables 4-substitution but requires stoichiometric alkyllithium reagents.

Two-Step Amination and Cyclization

Role of Amine Nucleophiles

A 2022 PMC study outlined a streamlined approach using ethyl 1H-indole-2-carboxylates. Treatment with ammonia or benzylamine in methanol induces nucleophilic attack, forming tetrahydrodiazepino-indol-1-ones. Subsequent hydrolysis and decarboxylation yield the benzo[g]indole framework.

Reaction Conditions:

  • Step 1 : Amine addition at room temperature (63–98% yield).

  • Step 2 : Hydrolysis with alcoholic KOH followed by acid-catalyzed decarboxylation.

Advantages:

  • Avoids high-pressure equipment.

  • Compatible with diverse amine nucleophiles for side-chain diversification.

Oxidative Aromatization of Tetrahydro Intermediates

Comparative Analysis of Oxidizing Agents

A 2020 study investigated the oxidation of tetrahydro-1H-pyridazino[3,4-b]indoles to fully aromatic indoles. Key findings include:

Oxidizing AgentSolventTemperatureYield (%)
DDQToluene80°C68
MnO₂Benzene70°C55
TFACH₂Cl₂25°C95

Trifluoroacetic acid (TFA) emerged as the most efficient agent, inducing ring-opening/ring-closing pathways to yield non-fused indole-pyrazolones.

Industrial-Scale Production Considerations

Challenges and Solutions

  • Continuous Flow Reactors : Mitigate high-pressure risks in Method 1 by enabling precise temperature and pressure control.

  • Catalytic Hydrogenation : Reduces reliance on stoichiometric oxidants (e.g., DDQ) in Method 4, lowering costs.

  • Purification Techniques : High-performance liquid chromatography (HPLC) ensures >98% purity for pharmaceutical-grade material .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6,7,8,9-Tetrahydro-1H-benzo[g]indole, and how do reaction conditions influence product yield?

  • Methodological Answer : Multi-component reactions (MCRs) are widely used, such as the enamine-Brønsted acid approach involving cyclohexanones and aryl amines. Optimized conditions (e.g., stoichiometric ratios, temperature, and acid catalysts) can achieve yields up to 99% . Steric hindrance in substrates may shift pathways toward imine intermediates instead of tetrahydroindoles, requiring careful selection of substituents . For benzo[g]indole derivatives, metal-catalyzed cyclization or Fischer indole synthesis (using hydrazines and ketones) is also effective .

Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer : Nuclear magnetic resonance (NMR) is critical for structural elucidation. For example, 1H^1H NMR signals at δ 3.03–1.83 ppm confirm the tetrahydro ring protons, while aromatic protons appear at δ 7.40–6.71 ppm . High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., [M+H]+^+ peaks). X-ray crystallography provides unambiguous confirmation, as seen in cyclohept[b]indole derivatives, where dihedral angles between fused rings and ring conformations are resolved .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing this compound at specific positions?

  • Methodological Answer : Regioselectivity is influenced by steric/electronic factors. For example, electron-donating groups on aryl amines in MCRs favor substitution at less hindered positions . Computational tools, such as energy decomposition analysis (EDA), predict reactivity by quantifying orbital interactions (ΔEorb_{orb}) and steric effects. Substituted indoles show preferential electrophilic attack at the 5- or 7-position due to π-electron density distribution . Directed C–H functionalization using palladium catalysts can also target specific sites .

Q. How do mechanistic studies explain contradictory outcomes in the synthesis of benzo[g]indole derivatives?

  • Methodological Answer : Competing pathways (e.g., enamine vs. imine formation) arise under similar conditions. For instance, cyclohexanone derivatives with bulky substituents favor imine intermediates due to steric hindrance, while smaller groups promote enamine cyclization to tetrahydroindoles . Kinetic studies (e.g., time-resolved NMR) and isotopic labeling can clarify rate-determining steps. Divergent outcomes in yields (e.g., 25% vs. 45% in diazepinoindole syntheses) often stem from purification challenges or side reactions .

Q. What computational methods predict the reactivity of benzo[g]indole derivatives in intermolecular interactions?

  • Methodological Answer : Density functional theory (DFT) and molecular docking analyze binding affinities and transition states. For example, energy decomposition maps reveal that indole’s nucleophilic reactivity (ΔEorb_{orb}) exceeds pyrrole’s, guiding functionalization strategies . Docking studies with proteins (e.g., TNF-α or nicotinic receptors) identify potential bioactive conformers, as demonstrated for anti-inflammatory indole derivatives .

Q. How are benzo[g]indole derivatives evaluated for biological activity in drug discovery?

  • Methodological Answer : Derivatives are screened via in vitro assays (e.g., enzyme inhibition) and in silico docking. For example, NS206 (a benzo[g]indole sulfonamide) targets α4β2 nicotinic receptors, validated through radioligand binding and electrophysiology . Anti-inflammatory derivatives are tested in carrageenan-induced rat models, with statistical analysis (ANOVA, Tukey test) confirming significance (p < 0.05) . Metabolic stability is assessed via HPLC (e.g., 83–92.5% substrate conversion rates) .

Data Contradictions and Resolutions

  • Stereochemical Outcomes : Conflicting reports on reaction pathways (e.g., enamine vs. imine dominance) are resolved by varying catalyst loading or solvent polarity .
  • Biological Activity : Discrepancies in anti-inflammatory efficacy (e.g., 41.5 g/L vs. 28.9 g/L yields) may arise from differences in metabolic stability or assay conditions .

Key Methodological Tools

TechniqueApplicationExample
Multi-component ReactionsScalable synthesis99% yield of tetrahydroindoles
X-ray CrystallographyStructural validationDihedral angle analysis in cyclohept[b]indoles
Docking SimulationsTarget interaction mappingTNF-α binding studies
HPLCPurity and yield quantification92.5% indole conversion

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